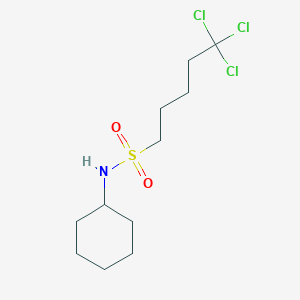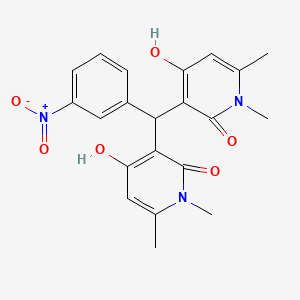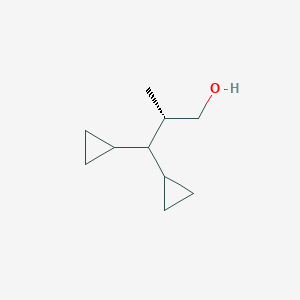
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol, also known as DCP-LA, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of cyclopropane-containing fatty acids and has been found to exhibit anti-inflammatory and neuroprotective properties.
Mécanisme D'action
The mechanism of action of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol is not fully understood, but it is believed to exert its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and inhibition of nuclear factor kappa B (NF-κB). PPARγ is a transcription factor that plays a key role in the regulation of inflammation and metabolism, while NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It has also been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects. (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, its low solubility in water and limited bioavailability may pose challenges for its use in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol.
Orientations Futures
For research on (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in various neurological disorders. Additionally, studies on the potential use of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol as a dietary supplement for cognitive enhancement and neuroprotection may also be warranted.
Conclusion:
In conclusion, (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol is a promising compound that exhibits anti-inflammatory and neuroprotective properties. Its potential therapeutic applications in various neurological disorders make it a promising candidate for further preclinical and clinical studies. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its pharmacokinetic properties for therapeutic use.
Méthodes De Synthèse
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol can be synthesized through a multi-step process involving the reaction of cyclopropylcarbinyl lithium with methyl acrylate followed by hydrolysis of the resulting ester. The final product can be obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential to improve cognitive function and memory.
Propriétés
IUPAC Name |
(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-11H,2-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEMMBQASVKSIF-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

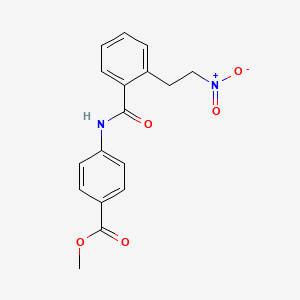
![3-(4-hydroxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide](/img/structure/B2652656.png)
![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2652657.png)
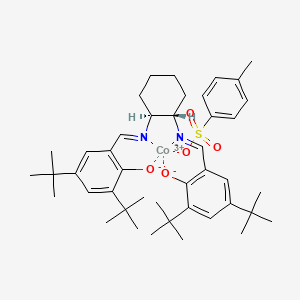
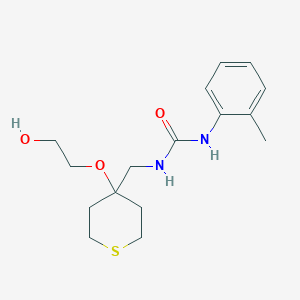
![2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2652660.png)
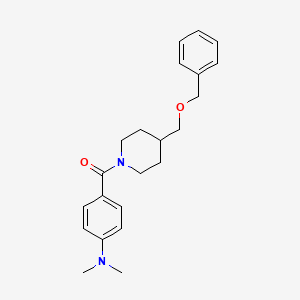
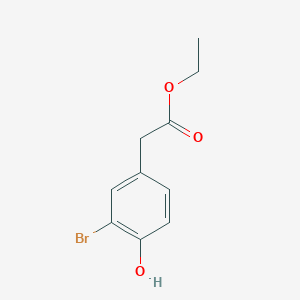
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2652666.png)
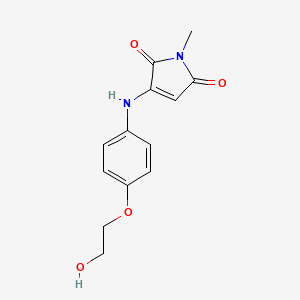
![3-(2-Oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2652668.png)
![2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2652669.png)
